![molecular formula C10H17NO3 B1469237 3-Cyclopentyl-2-acetamidopropanoic acid CAS No. 99189-63-6](/img/structure/B1469237.png)
3-Cyclopentyl-2-acetamidopropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Cyclopentyl-2-acetamidopropanoic acid involves the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile with a yeast short-chain dehydrogenase (YMR226C), resulting in the formation of the hydroxylated fragment . Subsequent coupling with 4-bromo-1H-pyrazole under Mitsunobu conditions allows for the desired reversal of stereochemistry .Molecular Structure Analysis
The molecular structure of 3-Cyclopentyl-2-acetamidopropanoic acid is complex and detailed. It is composed of a cyclopentane ring attached to a propanoic acid moiety via an amide linkage. The exact 3D structure can be viewed using specific software .Scientific Research Applications
Biomedical Engineering
3-Cyclopentyl-2-acetamidopropanoic acid: has potential applications in biomedical engineering due to its structural similarity to bioactive compounds. It could be used in the development of biomaterials for tissue engineering, where its incorporation into polymers may enhance biocompatibility and promote cell attachment and growth .
Drug Discovery
In drug discovery, this compound could serve as a precursor or a building block for the synthesis of novel drugs. Its unique structure allows for the creation of derivatives with potential therapeutic properties, such as enzyme inhibitors or receptor modulators .
Food Preservation
The compound’s structural analogs have been shown to possess antimicrobial properties, which could be harnessed in food preservation. By incorporating these compounds into food packaging materials, it’s possible to extend the shelf life of perishable goods .
Protein Engineering
3-Cyclopentyl-2-acetamidopropanoic acid: can be used to introduce modifications in proteins. By substituting natural amino acids with this compound, researchers can alter protein structure and function, leading to enhanced stability or activity .
Peptide Synthesis
This compound may play a role in the synthesis of bioactive peptides. Its incorporation into peptide chains can result in peptides with unique properties, potentially useful in various therapeutic applications .
properties
IUPAC Name |
2-acetamido-3-cyclopentylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)6-8-4-2-3-5-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRDYDPCURFEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-2-acetamidopropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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